N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
描述
属性
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCIPXSMIDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
Table 1: Key Substituents and Their Effects
Analysis :
- Cyclohexyl (Compound 52) increases hydrophobicity, which may limit solubility but enhance membrane penetration . Thiophene derivatives (Compound 25) introduce aromatic heterocycles, influencing electronic properties and binding affinity .
Variations in the Sulfamoyl/Benzamide Region
Table 2: Sulfamoyl Group Modifications
Analysis :
- The morpholinosulfonyl group in the target compound offers a rigid, polar structure conducive to binding enzyme active sites (e.g., HDACs or fungal sterol demethylases) . In contrast, alkylated sulfamoyl groups (e.g., butyl-ethyl in ) may reduce polarity, affecting solubility and off-target interactions.
Analysis :
- The target compound likely follows similar amide coupling protocols (General Procedures A/B) as in . Low yields in some analogues (e.g., 15% for Compound 6) highlight challenges in sterically hindered couplings, whereas electron-donating groups (e.g., methyl in Compound 52) improve efficiency .
常见问题
Q. Key considerations :
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .
- Yield optimization : Stepwise monitoring via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio for coupling steps) .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic peaks at δ 7.2–8.1 ppm for benzamide, δ 3.5–4.0 ppm for morpholine) and carbon backbone .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₅H₂₆N₄O₅S: 502.16 g/mol) .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the oxadiazole and sulfonyl groups .
Advanced: How to design experiments to assess its inhibitory activity against specific enzymes?
Answer:
Stepwise methodology :
Target selection : Prioritize enzymes with structural homology to known oxadiazole/sulfonamide targets (e.g., carbonic anhydrase, tyrosine kinases) .
In vitro assays :
- Fluorescence-based assays : Measure inhibition of enzyme activity (e.g., CA-II) using 4-nitrophenyl acetate as a substrate .
- Docking studies : Use AutoDock Vina to model interactions between the compound’s morpholinosulfonyl group and active-site residues .
Dose-response curves : Calculate IC₅₀ values with triplicate measurements to ensure reproducibility .
Data interpretation : Compare inhibition kinetics (e.g., competitive vs. non-competitive) with structurally similar compounds .
Advanced: How to resolve discrepancies in reported biological activity data across studies?
Answer:
Contradiction analysis framework :
Purity validation : Re-examine HPLC data (e.g., ≥98% purity thresholds) to rule out impurities influencing activity .
Assay conditions : Control variables like pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤1%) .
Structural analogs : Compare activity of derivatives (e.g., replacing 2,4-dimethylbenzyl with chlorothiophene) to identify SAR trends .
Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., logP, polar surface area) to identify outliers .
Example : Lower antimicrobial activity in one study may stem from differences in bacterial strain susceptibility or compound solubility .
Advanced: How to modify the compound to enhance solubility without compromising bioactivity?
Answer:
Strategies :
Functional group substitution :
- Replace 2,4-dimethylbenzyl with polar groups (e.g., pyridinyl) to improve aqueous solubility .
- Introduce PEGylated side chains on the morpholinosulfonyl moiety .
Salt formation : Prepare hydrochloride or sodium salts of the sulfonamide group .
Prodrug design : Mask the oxadiazole ring with ester groups hydrolyzed in vivo .
Q. Validation :
- LogP measurement : Use shake-flask method to assess partitioning (target logP <3 for improved solubility) .
- In vitro permeability : Caco-2 cell assays to ensure retained membrane penetration .
Advanced: What computational methods are suitable for predicting its metabolic stability?
Answer:
Methodology :
In silico tools :
- CYP450 inhibition prediction : Use Schrödinger’s QikProp to assess interactions with CYP3A4/2D6 .
- Metabolite identification : Employ GLORYx for phase I/II metabolism simulations, focusing on oxadiazole ring cleavage or sulfonamide oxidation .
In vitro validation :
- Microsomal stability assays : Incubate with rat liver microsomes and quantify parent compound via LC-MS/MS .
Key parameters : Half-life (t₁/₂ >60 min desirable) and intrinsic clearance (Clint <15 μL/min/mg) .
Advanced: How to investigate its mechanism of action when initial target identification is unclear?
Answer:
Experimental workflow :
Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss confers resistance .
Transcriptomics : RNA-seq analysis of treated vs. untreated cells to pinpoint pathway dysregulation (e.g., apoptosis, oxidative stress) .
Thermal shift assays : Monitor protein denaturation to identify targets stabilizing the compound .
Case study : Similar oxadiazoles bind tubulin or inhibit topoisomerase II, providing hypotheses for validation .
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